N-(4-ETHYLPHENYL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE
Description
N-(4-Ethylphenyl)-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a pyridazine core linked to a 4-methyl-2-phenylthiazole moiety via a sulfanyl bridge. The acetamide group is substituted with a 4-ethylphenyl ring, contributing to its lipophilic character.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4OS2/c1-3-17-9-11-19(12-10-17)26-21(29)15-30-22-14-13-20(27-28-22)23-16(2)25-24(31-23)18-7-5-4-6-8-18/h4-14H,3,15H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJWJIIBUJUFFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHYLPHENYL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Construction of the Pyridazine Ring: This step often involves the reaction of hydrazines with 1,4-diketones or their equivalents.
Coupling Reactions: The thiazole and pyridazine intermediates are then coupled using a suitable linker, such as a sulfanyl group, under conditions that promote the formation of the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-ETHYLPHENYL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the acetamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Nitric acid for nitration, bromine for bromination, often in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
N-(4-ETHYLPHENYL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including potential drug candidates.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-ETHYLPHENYL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. For instance:
Antimicrobial Activity: The compound may inhibit bacterial enzymes or disrupt cell membrane integrity.
Anticancer Activity: It could interfere with cell division processes or induce apoptosis in cancer cells.
Molecular Targets and Pathways: The compound may target enzymes like kinases or proteases, and pathways such as the PI3K-AKT or MAPK pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against four acetamide derivatives reported in Brazilian Journal of Pharmaceutical Sciences (2015) and additional analogs from the literature. Key differentiating factors include heterocyclic core systems, substituent effects, and bioactivity profiles.
Table 1: Structural and Physicochemical Comparison
Key Findings:
Heterocyclic Core Systems: The target compound’s pyridazine-thiazole system contrasts with the oxadiazole-indole cores of compounds 8t–8w. Pyridazine, a less common scaffold, may offer unique electronic properties for target binding.
Substituent Effects: The 4-ethylphenyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the chloro (8t) or nitro (8v) substituents, which may enhance membrane permeability but reduce aqueous solubility.
Bioactivity Implications :
- Compounds with nitro groups (8v) exhibit stronger BChE inhibition, likely due to electrophilic interactions with the enzyme’s active site. The target’s thiazole-pyridazine system, however, may favor interactions with hydrophobic enzyme pockets, analogous to LOX inhibitors like 8t .
Molecular Weight and Solubility: The target’s higher molecular weight (~475 vs. 379–428 g/mol for 8t–8w) suggests reduced solubility, a common challenge in drug development.
Biological Activity
N-(4-Ethylphenyl)-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Structure and Properties
The compound is characterized by a thiazole moiety linked to a pyridazine ring, which is known for contributing to various biological activities. The presence of ethyl and methyl groups enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems.
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄OS |
| Molecular Weight | 342.42 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cellular signaling pathways. In vitro studies have demonstrated that certain thiazole-containing compounds can achieve IC50 values in the low micromolar range against various cancer cell lines, such as:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)... | MCF-7 (Breast Cancer) | 1.61 |
| 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin... | HeLa (Cervical Cancer) | 0.98 |
The SAR analysis suggests that substituents on the phenyl rings significantly influence the cytotoxic activity, with electron-donating groups enhancing potency.
Anticonvulsant Activity
Thiazole derivatives have also been explored for their anticonvulsant properties. A study highlighted a compound with a similar thiazole-pyridazine framework that exhibited effective seizure protection in animal models:
| Test | Effective Dose (mg/kg) |
|---|---|
| Electroshock Seizure Test (MES) | 24.38 |
| Chemically Induced Seizure Test | 88.23 |
These findings underscore the potential of this compound as a candidate for further development in treating epilepsy.
Antimicrobial Activity
Compounds containing thiazole rings have demonstrated antimicrobial properties against various pathogens. The structural features of this compound may contribute to its efficacy against bacteria and fungi through mechanisms such as disruption of cell wall synthesis or inhibition of nucleic acid synthesis.
Case Studies and Research Findings
- Anticancer Screening : A study conducted on multicellular spheroids revealed that compounds similar to this compound exhibited promising anticancer activity, leading to further investigation into their mechanisms of action and potential clinical applications .
- Pharmacokinetics : Preliminary pharmacokinetic studies indicated favorable absorption characteristics, with potential for oral bioavailability. Further studies are needed to elucidate metabolic pathways and elimination routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
